6-amino-1,3-diethyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
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Overview
Description
4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common method includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of cAMP-phosphodiesterase, affecting signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uracil: A naturally occurring pyrimidine derivative found in RNA.
Thymine: Another pyrimidine base found in DNA.
Cytosine: A pyrimidine base present in both DNA and RNA.
2-Aminopyrimidine: A simpler pyrimidine derivative with similar structural features.
Uniqueness
4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
60663-66-3 |
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Molecular Formula |
C10H16N4O2S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
4-amino-1,3-diethyl-N-methyl-2,6-dioxopyrimidine-5-carbothioamide |
InChI |
InChI=1S/C10H16N4O2S/c1-4-13-7(11)6(8(17)12-3)9(15)14(5-2)10(13)16/h4-5,11H2,1-3H3,(H,12,17) |
InChI Key |
JBBUYLKHZBORIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)C(=S)NC)N |
Origin of Product |
United States |
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